

Immunogenicity of Proteolipid Protein Fragment 180-199: A Technical Guide

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Compound of Interest

Compound Name: PLP (180-199)

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Introduction

Proteolipid protein (PLP) is the most abundant protein in the central nervous system (CNS) myelin. Specific fragments of PLP, particularly the amino acid sequence 180-199, have been identified as potent immunogenic epitopes. This peptide is widely utilized in neuroscience and immunology research to induce Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for multiple sclerosis (MS).^{[1][2]} Understanding the immunogenic properties of PLP 180-199 is crucial for researchers studying the mechanisms of autoimmune demyelinating diseases and for professionals in drug development seeking to create targeted therapies. This technical guide provides a comprehensive overview of the immunogenicity of PLP fragment 180-199, including its physicochemical properties, detailed experimental protocols, and a summary of the expected immunological responses.

Physicochemical Properties of PLP 180-199

The proteolipid protein fragment 180-199 is a synthetic peptide with the following sequence and properties:

Property	Value
Amino Acid Sequence (Three-Letter Code)	H-Trp-Thr-Thr-Cys-Gln-Ser-Ile-Ala-Phe-Pro-Ser-Lys-Thr-Ser-Ala-Ser-Ile-Gly-Ser-Leu-OH[3]
Amino Acid Sequence (One-Letter Code)	WTTCQSIAFPSKTSASIGSL[4]
Molecular Formula	C92H144N23O30S[5]
Molecular Weight	2084.37 g/mol [5]
Purity (Typical)	≥95% by HPLC[6]
Appearance	Lyophilized white powder[6]
Storage Conditions	Store at -20°C for long-term storage.[5] Shipped at 4°C.[5]

Immunogenicity and EAE Induction

PLP 180-199 is a well-established encephalitogenic determinant capable of inducing EAE in susceptible mouse strains.[5] The nature of the induced disease varies depending on the genetic background of the mouse.

- BALB/c (H-2d) Mice: Immunization with PLP 180-199 typically induces a chronic, non-relapsing form of EAE.[7][8]
- SJL/J (H-2s) Mice: In this strain, immunization with PLP 180-199 leads to a relapsing-remitting course of EAE, which more closely mimics the disease progression in a subset of MS patients.[7]

The immunogenicity of PLP 180-199 is T-cell mediated, primarily driven by CD4+ T helper cells that recognize the peptide presented by MHC class II molecules on antigen-presenting cells (APCs).[1] In humans, epitopes within the 180-199 region of PLP are recognized by T cells and are noted for their promiscuous binding to a range of MHC class II molecules.[9]

Quantitative Data on Immunological Responses

The cellular immune response to PLP 180-199 is characterized by T-cell proliferation and the production of a specific profile of cytokines. Below are tables summarizing quantitative data

from studies using this peptide.

T-Cell Proliferation in Response to PLP 180-199

T-cell proliferation is a key measure of the cellular immune response to an antigen. It is often quantified using a [3H]-thymidine incorporation assay and expressed as a Stimulation Index (S.I.), which is the ratio of counts per minute (cpm) in the presence of the antigen to the cpm in the absence of the antigen.

Table 1: T-Cell Proliferation in PLP 180-199-Immunized BALB/c Mice

Cell Source	Timepoint	Antigen	Stimulation Index (S.I.)	Reference
Spleen Cells	10-14 days post-immunization	PLP 180-199	~ 7.5	[8]
Spleen Cells	60-70 days post-immunization	PLP 180-199	~ 6.0	[8]

Cytokine Production in Response to PLP 180-199

The profile of cytokines produced by T-cells upon stimulation with PLP 180-199 indicates the nature of the immune response (e.g., Th1, Th2, or Th17).

Table 2: Cytokine Profile in PLP 180-199-Immunized Mice

Mouse Strain	Cell Source	Timepoint	Cytokine	Concentration (pg/mL)	Reference
BALB/c (T-bet wild-type)	Spleen Cells	Day 15 post-immunization	IFN- γ	~2000	[10]
BALB/c (T-bet wild-type)	Spleen Cells	Day 30 post-immunization	IFN- γ	~1500	[10]
BALB/c (T-bet wild-type)	Spleen Cells	Day 15 post-immunization	IL-10	~200	[10]
BALB/c (T-bet wild-type)	Spleen Cells	Day 30 post-immunization	IL-10	~250	[10]
IL-9 wild-type	Lymph Node Cells	Day 10 post-immunization	IL-17	~1200	[11]
IL-9 wild-type	Lymph Node Cells	Day 10 post-immunization	IFN- γ	~800	[11]
IL-9 wild-type	Lymph Node Cells	Day 10 post-immunization	IL-10	~150	[11]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of experiments involving PLP 180-199. The following sections provide comprehensive protocols for key experiments.

Experimental Autoimmune Encephalomyelitis (EAE) Induction

This protocol describes the active induction of EAE in mice using PLP 180-199.

Materials:

- PLP 180-199 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

- Pertussis toxin (PTX)
- Sterile Phosphate-Buffered Saline (PBS)
- Syringes and needles

Procedure:

- Peptide Emulsion Preparation:
 - Dissolve PLP 180-199 in sterile PBS to a final concentration of 2 mg/mL.
 - Prepare an emulsion by mixing the PLP 180-199 solution with an equal volume of CFA (containing 4 mg/mL of *M. tuberculosis* H37Ra).[7]
 - Emulsify by repeatedly drawing up and expelling the mixture through a syringe until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
- Immunization:
 - Inject 100 μ L of the emulsion subcutaneously (s.c.) at two sites on the flank of each mouse, for a total of 200 μ L (200 μ g of PLP 180-199 per mouse).[8]
 - Administer 300 ng of PTX in 100 μ L of PBS intravenously (i.v.) or intraperitoneally (i.p.) on the day of immunization (Day 0) and again 48-72 hours later (Day 2).[8]
- Clinical Scoring:
 - Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
 - Score the disease severity using a standardized scale:
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness

- 3: Hind limb paralysis
- 4: Hind and forelimb paralysis
- 5: Moribund or dead

T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells isolated from immunized mice in response to in vitro re-stimulation with PLP 180-199.

Materials:

- Spleens or lymph nodes from immunized mice
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
- PLP 180-199 peptide
- [³H]-thymidine
- 96-well cell culture plates
- Cell harvester and scintillation counter

Procedure:

- Cell Isolation:
 - Aseptically remove spleens or draining lymph nodes from immunized mice (typically 10-14 days post-immunization).
 - Prepare a single-cell suspension by mechanical disruption through a cell strainer.
 - Lyse red blood cells from spleen preparations using an ACK lysis buffer.

- Wash the cells with RPMI medium and resuspend to a concentration of 2.5×10^6 cells/mL.[\[8\]](#)
- Cell Culture:
 - Plate 100 μ L of the cell suspension into each well of a 96-well plate.
 - Add 100 μ L of medium containing PLP 180-199 at various concentrations (e.g., 1, 5, 10 μ g/mL) to the appropriate wells.
 - Include negative control wells (medium only) and positive control wells (e.g., Concanavalin A).
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
- [³H]-Thymidine Labeling and Measurement:
 - Add 0.5 μ Ci of [³H]-thymidine to each well for the final 18 hours of culture.[\[8\]](#)
 - Harvest the cells onto a filter mat using a cell harvester.
 - Measure the incorporated radioactivity using a liquid scintillation counter.
 - Calculate the Stimulation Index (S.I.) as: (mean cpm of antigen-stimulated wells) / (mean cpm of unstimulated wells).

Cytokine Analysis (ELISA)

This protocol is for measuring the concentration of cytokines in the supernatant of cultured T-cells.

Materials:

- Supernatants from T-cell proliferation assay cultures
- Cytokine-specific ELISA kits (e.g., for IFN- γ , IL-10, IL-17)
- ELISA plate reader

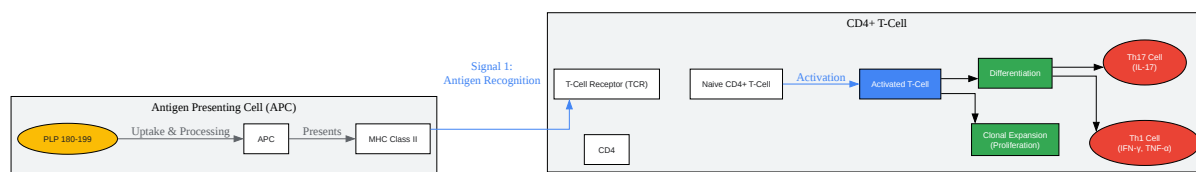
Procedure:

- Sample Collection:
 - Collect supernatants from the T-cell proliferation assay cultures at specific time points (e.g., 48 hours for IFN- γ , 72 hours for IL-17, and 96 hours for IL-10).[\[10\]](#)[\[11\]](#)
 - Centrifuge the culture plates to pellet the cells and carefully collect the supernatant.
 - Store supernatants at -20°C or -80°C until use.
- ELISA:
 - Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
 - Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, adding a detection antibody, followed by a substrate for color development.
 - Read the absorbance at the appropriate wavelength using an ELISA plate reader.
 - Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Visualizations

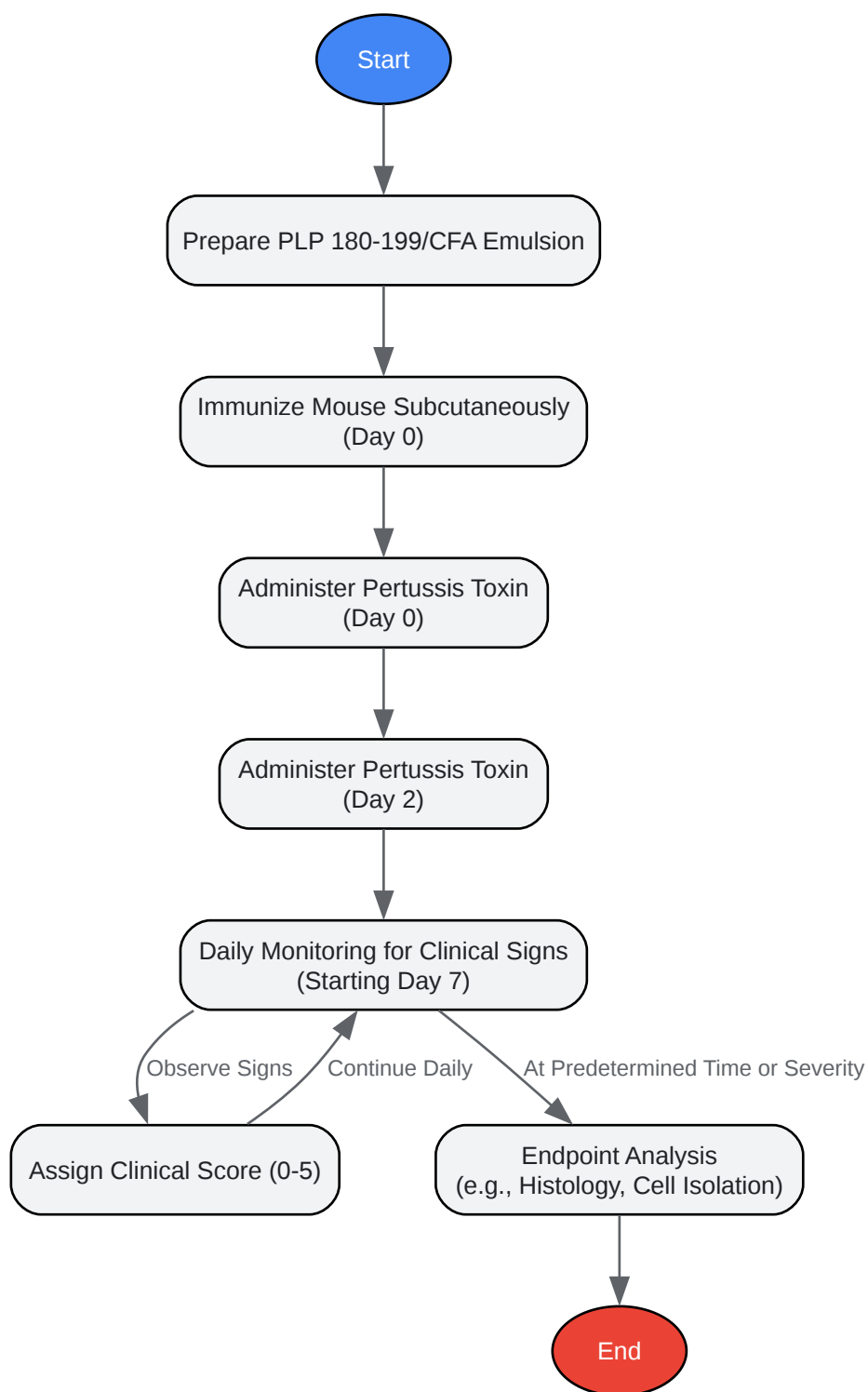
Signaling Pathways and Workflows

The following diagrams illustrate the key processes involved in the immunogenic response to PLP 180-199 and the experimental workflows used to study it.



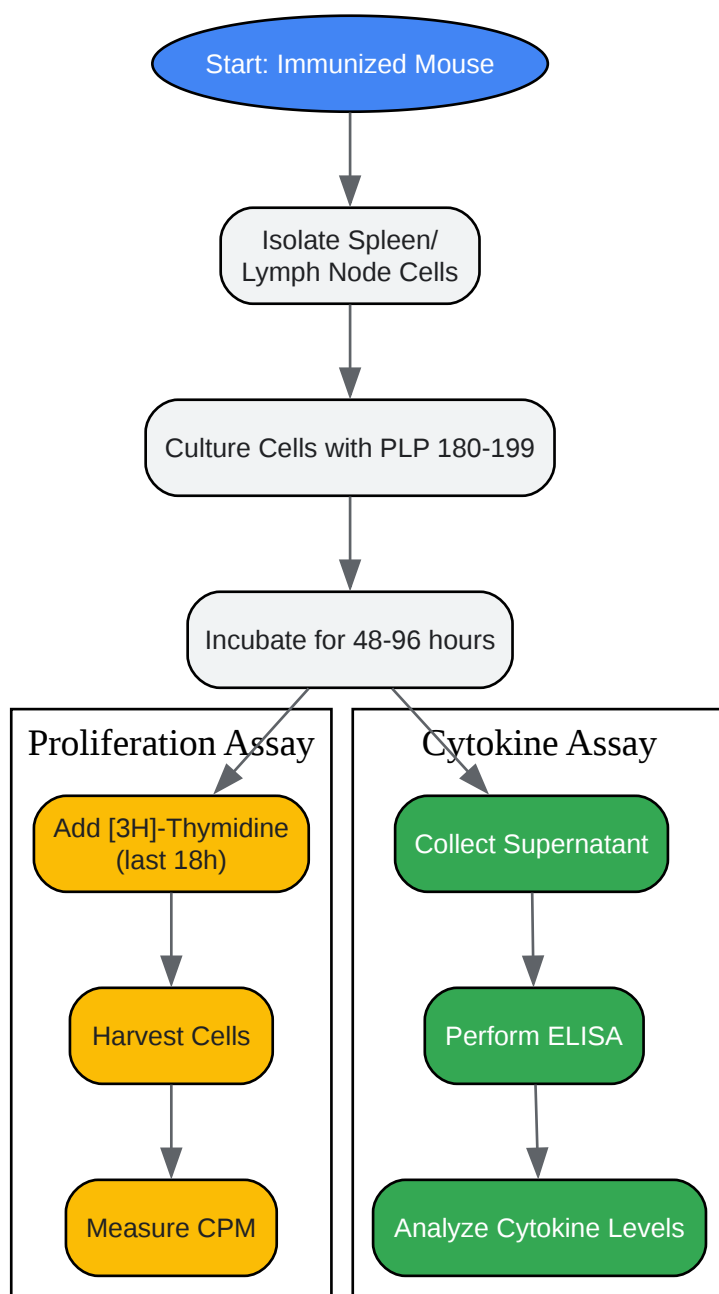
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Caption: T-Cell activation by PLP 180-199.



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Caption: Experimental workflow for EAE induction.



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Caption: Workflow for T-cell proliferation and cytokine assays.

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